8,10,12-Octadecatriynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
203399-13-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
octadeca-8,10,12-triynoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,12-17H2,1H3,(H,19,20) |
InChI Key |
ZRDMQHHJJMWDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC#CC#CCCCCCCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8,10,12 Octadecatriynoic Acid and Analogues
Chemoenzymatic and Stereoselective Synthetic Routes
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical reactions to achieve efficient and stereospecific syntheses. This is particularly important for polyacetylenic fatty acids, where the geometry of any double bonds and the chirality of any stereocenters are critical for their biological function.
Enzyme-Catalyzed Transformations in Octadecadienoic Acid Synthesis
Enzymes, particularly lipoxygenases (LOXs), play a pivotal role in the initial steps of polyacetylene biosynthesis by introducing oxygen into unsaturated fatty acid precursors. acs.org This enzymatic oxidation is a key step in creating the hydroperoxy and hydroxy fatty acids that can be further transformed into polyacetylenes. For instance, the enzymatic dioxygenation of linoleic acid can be used to produce 13(S)-hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE). acs.org Researchers have identified and characterized LOXs from various sources, including cyanobacteria, that exhibit high activity and selectivity, making them valuable biocatalysts for the sustainable production of these key intermediates. acs.org
The biosynthesis of many bioactive compounds, including some related to polyacetylenes, begins with the oxygenation of α-linolenic acid by 13-lipoxygenase to form (9Z,11E,15Z,13S)‐13‐hydroperoxy‐9,11,15‐octadecatrienoic acid (13(S)‐HPOT). oup.com This hydroperoxide can then undergo further enzymatic transformations. While not directly leading to 8,10,12-octadecatriynoic acid, these pathways highlight the importance of enzymes in functionalizing long-chain fatty acids, a foundational step in the natural synthesis of diverse polyacetylenes. oup.comnih.gov
Enzymatic conversions are not limited to aqueous systems. The use of organic solvents or oil-water emulsions can be advantageous for reactions involving poorly water-soluble fatty acids. wur.nl Lipases, for example, can be used in organic media to esterify hydroxy fatty acids, demonstrating the potential for enzymatic transformations under non-conventional conditions to produce valuable fatty acid derivatives. wur.nl
Stereocontrol in Polyacetylene Construction
In the context of specific polyacetylenic fatty acids, stereocontrolled reactions are essential. For example, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a stereoselective Wittig reaction to establish the desired double bond geometry. nih.gov This was followed by a stereocontrolled reduction of a triple bond to yield the final product with high purity. nih.gov Such precise control over stereochemistry is paramount when synthesizing analogues for metabolic studies, as the biological activity is often highly dependent on the molecule's three-dimensional structure. nih.gov
Total Synthesis Approaches for Polyacetylenic Fatty Acids
Total synthesis provides a powerful means to construct complex polyacetylenic fatty acids from simpler, readily available starting materials. These routes offer flexibility in introducing various functional groups and allow for the preparation of analogues that are not accessible through natural sources.
Iterative Acetylide Coupling Strategies
A common and effective strategy for building the polyyne chain is through iterative acetylide coupling reactions. This approach involves the sequential addition of acetylene (B1199291) units to a growing carbon chain. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are frequently employed for this purpose.
For example, the synthesis of a trienoic acid analogue involved a series of palladium-catalyzed cross-coupling reactions between 1-heptyne (B1330384) and (E)-1,2-dichloro-ethene. nih.gov This was followed by further coupling and functional group manipulations to construct the desired carbon skeleton. nih.gov This iterative approach allows for the precise placement of the triple bonds within the fatty acid chain.
Organometallic Reagents in Alkyne Functionalization
Organometallic reagents are indispensable tools in the synthesis of polyacetylenic fatty acids, enabling the functionalization of alkynes and the formation of key carbon-carbon bonds. Grignard reagents, for instance, can be used in coupling reactions to extend the carbon chain. nih.gov
Sustainable and Green Chemistry Protocols in Triynoic Acid Synthesis
As the demand for environmentally friendly chemical processes grows, the development of sustainable and green synthetic methods for polyacetylenic fatty acids is of increasing importance. This involves the use of renewable starting materials, enzymatic catalysts, and reaction conditions that minimize waste and energy consumption.
The use of enzymes, as discussed in the chemoenzymatic section, is a key aspect of green chemistry. Biocatalysts operate under mild conditions (pH and temperature) and can exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. acs.orgwur.nl For instance, the use of lipoxygenases from cyanobacteria for the production of hydroxy fatty acids represents a sustainable approach to generating key precursors for polyacetylene synthesis. acs.org
Controlled Functionalization and Derivatization Strategies
The conjugated triyne system of this compound presents a unique scaffold for chemical modification. Controlled functionalization and derivatization strategies are crucial for developing analogues to probe biological activity, elucidate mechanisms of action, and create novel materials. These strategies often focus on the regioselective and stereoselective introduction of functional groups, particularly hydroxyl groups, and the synthesis of a diverse range of chemically modified analogues.
Regioselective and Stereoselective Hydroxylation Reactions
The introduction of hydroxyl groups into the long aliphatic chain of polyunsaturated fatty acids (PUFAs) can dramatically alter their biological properties. While direct, selective hydroxylation of the polyyne core of this compound is a challenging synthetic endeavor, several methodologies applied to other PUFAs and long-chain alkynes offer potential pathways. These can be broadly categorized into enzymatic and chemical approaches.
Enzymatic Hydroxylation:
Lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes are well-known to catalyze the regioselective and stereoselective hydroxylation of PUFAs. nih.govfrontiersin.org These enzymes could potentially be harnessed for the controlled oxidation of this compound. For instance, 12/15-lipoxygenase (12/15-LOX) is known to catalyze the transformation of various PUFAs into a range of hydroxylated metabolites. nih.gov The position of hydroxylation is dictated by the specific enzyme and the structure of the fatty acid substrate. While direct studies on this compound are limited, the substrate flexibility of these enzymes suggests they could be valuable tools for generating hydroxylated analogues.
Another enzymatic approach involves heme-thiolate peroxidases, such as the aromatic peroxygenase from Agrocybe aegerita. This enzyme has been shown to catalyze the regioselective hydroxylation of C12-C20 fatty acids, primarily at the ω-1 and ω-2 positions. nih.gov The reaction proceeds via the insertion of an oxygen atom from hydrogen peroxide, offering a different mechanism and potentially complementary regioselectivity to LOX and CYP enzymes. nih.gov
Potential Enzymatic Hydroxylation Strategies
| Enzyme Class | Potential Regioselectivity | Key Considerations |
|---|---|---|
| Lipoxygenases (LOX) | Dependent on specific enzyme (e.g., 5-LOX, 12-LOX, 15-LOX) | Substrate specificity for polyynoic acids needs to be established. |
| Cytochrome P450 (CYP) | Often at ω and ω-1 positions | Requires cofactors (NADPH) and can produce multiple products. |
Chemical Synthesis:
Chemical methods for the stereoselective synthesis of hydroxylated fatty acids often involve a multi-step approach. One established strategy is the asymmetric synthesis of chiral terminal epoxides, which can then be opened by alkynylation or with Grignard reagents to yield unsaturated or saturated chiral secondary alcohols. nih.gov This methodology has been successfully applied to the synthesis of various hydroxy fatty acid regioisomers. nih.gov
For the dihydroxylation of the triple bonds, a two-step process involving stereoselective reduction of the alkyne to an alkene followed by dihydroxylation is a common route. For instance, a cis-alkene can be obtained via Lindlar hydrogenation, which upon treatment with osmium tetroxide or cold, basic potassium permanganate, yields a syn-diol. youtube.comyoutube.com Conversely, reduction of the alkyne to a trans-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia) followed by epoxidation and acid-catalyzed ring-opening would lead to an anti-diol. youtube.com
Synthesis of Chemically Modified Octadecatriynoic Acid Analogues
The synthesis of chemically modified analogues of this compound is essential for structure-activity relationship (SAR) studies and for developing probes to study its metabolic fate. These modifications can include changes in stereochemistry, isotopic labeling, and the introduction of various functional groups.
A key strategy for synthesizing analogues involves a convergent approach, often utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck couplings, and Wittig reactions to construct the carbon skeleton with defined stereochemistry. nih.gov For example, the synthesis of a geometric isomer, (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, was achieved through a series of steps including a palladium-catalyzed cross-coupling, a stereoselective Wittig reaction, and a stereocontrolled reduction of a triple bond. nih.gov This modular approach allows for the introduction of modifications at various points in the synthetic sequence.
Isotopically Labeled Analogues:
For metabolic studies, isotopically labeled analogues are invaluable. The synthesis of [1-¹⁴C]-analogs of octadecatrienoic acid isomers has been accomplished by the carbonation of an alkenyl lithium derivative with ¹⁴CO₂. nih.gov This late-stage introduction of the radiolabel is an efficient strategy for preparing tracers.
Analogues with Modified Functionality:
The synthesis of analogues with modified functionalities can be achieved through various synthetic routes. For instance, ω-alkynyl lipid surrogates of PUFAs have been synthesized to serve as chemical reporters for tracking lipid metabolism using click chemistry. acs.orgnih.govfrontiersin.org This involves introducing a terminal alkyne group, which can then be selectively reacted with an azide-containing tag for detection. The synthesis of such an analogue of this compound would provide a powerful tool for biological investigations.
Furthermore, other derivatives can be prepared, such as fatty hydroxamic acids, which have been synthesized enzymatically from vegetable oils. mdpi.com This suggests that the carboxylic acid moiety of this compound could be derivatized to explore the impact of the head group on its activity.
Examples of Synthetic Strategies for Analogues
| Analogue Type | Key Synthetic Steps | Purpose |
|---|---|---|
| Geometric Isomers | Palladium-catalyzed cross-coupling, Wittig reaction, stereocontrolled reduction. nih.gov | Investigate the role of double/triple bond geometry on activity. |
| Isotopically Labeled | Late-stage carbonation with ¹⁴CO₂. nih.gov | Trace metabolic pathways. |
| ω-Alkynyl Surrogates | Introduction of a terminal alkyne. acs.org | Enable bio-orthogonal labeling and tracking. |
Elucidation of Polymerization Mechanisms and Kinetics of Triynoic Acid Systems
Fundamental Polymerization Theories Applied to Acetylenic Monomers
The polymerization of acetylenic monomers like 8,10,12-octadecatriynoic acid can be understood through the application of fundamental polymerization theories, primarily chain-growth and step-growth polymerization.
Chain-growth polymerization involves the sequential addition of monomer molecules to a growing polymer chain that possesses a reactive site. libretexts.org This process is characterized by three key steps: initiation, propagation, and termination. wikipedia.org
Initiation: An initiator molecule generates a reactive species (e.g., a radical, cation, or anion) that subsequently reacts with a monomer molecule to form an activated monomer. wikipedia.orguc.edu
Propagation: The activated monomer rapidly adds successive monomer units, extending the polymer chain. wikipedia.org The concentration of monomer steadily decreases throughout the reaction, while high molecular weight polymers are formed early on. wikipedia.org
Termination: The growth of a polymer chain is halted by reactions such as the combination or disproportionation of two growing chains, or reaction with an impurity. wikipedia.org
For acetylenic monomers, chain-growth polymerization can be initiated by radical, cationic, or anionic initiators. pressbooks.pub The choice of initiator depends on the substituents present on the acetylene (B1199291) groups. pressbooks.pub For instance, monomers with electron-donating groups are more susceptible to cationic polymerization, while those with electron-withdrawing groups favor anionic polymerization. pressbooks.pub Radical polymerization is a versatile method applicable to a wide range of vinyl monomers. pressbooks.pub
A key feature of chain-growth polymerization is that the polymer chain grows one monomer at a time. libretexts.org This leads to a steady, linear increase in chain length with each addition step. libretexts.org
Step-growth polymerization proceeds through a series of reactions between functional groups of monomers, oligomers, and polymers. wikipedia.org In this mechanism, any two molecular species containing reactive functional groups can react with each other. wikipedia.orgfiveable.me
The process begins with the reaction of two monomers to form a dimer, which can then react with another monomer to form a trimer, or with another dimer to form a tetramer. libretexts.org This continues, leading to a gradual increase in molecular weight. wikipedia.org A high degree of conversion is necessary to achieve high molecular weight polymers. wikipedia.org
Unlike chain-growth polymerization, step-growth polymerization does not necessarily require an initiator. fiveable.me The reactions often involve the elimination of a small molecule, such as water, in what is known as condensation polymerization. fiveable.me However, not all step-growth polymerizations are condensation reactions. wikipedia.org
A distinguishing characteristic of step-growth polymerization is the rapid consumption of monomers into dimers, trimers, and other oligomers early in the reaction. wikipedia.org The molecular weight of the polymer increases slowly until the later stages of the reaction. fiveable.me The growth of the polymer chain can be considered exponential, as it often doubles with each coupling step. libretexts.org
The table below summarizes the key distinctions between chain-growth and step-growth polymerization mechanisms.
| Feature | Chain-Growth Polymerization | Step-Growth Polymerization |
| Monomer Consumption | Monomer is consumed steadily throughout the reaction. wikipedia.org | Monomer is consumed rapidly at the beginning of the reaction. wikipedia.org |
| Polymer Molecular Weight | High molecular weight polymer is formed early in the reaction. wikipedia.org | Molecular weight increases slowly until high conversion is reached. wikipedia.orgfiveable.me |
| Reaction Mechanism | Involves initiation, propagation, and termination steps. wikipedia.org | Any two species with reactive functional groups can react. wikipedia.orgfiveable.me |
| Initiator | Requires an initiator to start the polymerization. pressbooks.pub | Does not necessarily require an initiator. fiveable.me |
| Growth Pattern | Linear growth, one monomer at a time. libretexts.org | Exponential growth, chain doubling is possible. libretexts.org |
Radical Polymerization of this compound
The presence of conjugated triple bonds in this compound makes it a candidate for radical polymerization. However, the reactivity of the acetylene groups can also lead to complex reactions, including branching and cross-linking. researchgate.net
Radical polymerization is initiated by the generation of free radicals from an initiator compound. Common methods for generating radicals include:
Thermal Decomposition: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) decompose upon heating to produce free radicals.
Photochemical Initiation: Some initiators can be cleaved by UV or visible light to form radicals.
Redox Reactions: A combination of an oxidizing and a reducing agent can generate radicals at lower temperatures.
In the context of triynoic acids, the generated radical adds to one of the acetylene units, creating a vinyl radical. This new radical can then propagate the polymerization.
The kinetics of radical polymerization are governed by the rates of initiation, propagation, and termination.
Propagation: The rate of propagation depends on the concentration of the monomer and the propagating radical. The conjugated nature of the triyne system in this compound can influence the reactivity of the propagating radical and the rate of monomer addition.
Termination: Termination of the growing polymer chains can occur through two primary mechanisms:
Combination (or Coupling): Two growing chains react to form a single, longer polymer chain.
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.
The following table presents hypothetical kinetic data for the radical polymerization of an acetylenic monomer to illustrate the type of information obtained from such studies.
| Parameter | Value | Significance |
| Rate of Polymerization (Rp) | Varies with initiator and monomer concentration | Indicates the overall speed of the reaction. |
| Kinetic Chain Length (ν) | Typically high in radical polymerization | Represents the average number of monomer units added per initiating radical. |
| Activation Energy (Ea) | Influences the temperature dependence of the reaction rate | A lower activation energy leads to a faster reaction at a given temperature. |
Conventional free radical polymerization often leads to polymers with broad molecular weight distributions and limited control over the polymer architecture. researchgate.net Controlled radical polymerization (CRP) techniques have emerged to address these limitations.
One of the most versatile CRP methods is Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization . d-nb.info RAFT polymerization involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. d-nb.info This allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block copolymers. d-nb.info
The RAFT mechanism operates through a degenerative chain transfer process where the propagating radicals are in equilibrium with dormant species. d-nb.info This controlled equilibrium minimizes termination reactions and allows for the chains to grow at a similar rate. An interesting development is the use of acids to trigger RAFT polymerization, eliminating the need for conventional thermal initiators. d-nb.info
For acetylenic monomers like this compound, applying RAFT polymerization could potentially overcome challenges such as gelation and produce well-defined, soluble polymers. researchgate.net The use of RAFT would allow for precise control over the polymer's molecular weight and structure, opening up possibilities for creating novel materials with tailored properties.
Radiation-Induced Polymerization of Polyacetylenic Compounds
The polymerization of polyacetylenic compounds, including triynoic acids like this compound, can be effectively initiated by various forms of radiation, such as gamma rays and ultraviolet (UV) light. This method is particularly suited for solid-state polymerization, where the crystalline lattice of the monomer pre-organizes the molecules for a topochemical reaction. A topochemical polymerization is a reaction that occurs in the solid state with the crystalline lattice of the monomer dictating the stereochemistry of the resulting polymer. wikipedia.org
The initiation of polymerization by ionizing radiation, like gamma rays, involves the formation of reactive species, such as radicals or ions, within the monomer crystal. nih.gov These reactive centers then propagate through the crystal lattice, leading to the formation of a polymer chain. The efficiency and kinetics of radiation-induced polymerization are influenced by several factors, including the crystal packing of the monomer, the temperature, and the radiation dose. For many polyacetylenic compounds, the polymerization proceeds via a 1,4-addition mechanism across the conjugated triple bonds, resulting in a polydiacetylene-like backbone with alternating double and triple bonds.
While specific studies on the gamma-ray induced polymerization of this compound are not extensively documented in publicly available literature, research on analogous diacetylenic and triacetylenic compounds provides significant insights. For instance, studies on the solid-state polymerization of diacetylenes have shown that gamma radiation can effectively induce polymerization, leading to highly crystalline polymers. wikipedia.org The reaction is often autocatalytic, where the strain induced in the crystal by the forming polymer chains can facilitate the polymerization of neighboring monomer units.
The general mechanism for the radiation-induced polymerization of a triynoic acid like this compound in the solid state can be conceptualized as follows:
Initiation: High-energy radiation (e.g., gamma rays) interacts with the monomer crystal, leading to the formation of a reactive intermediate (radical or ion) on one of the acetylene groups.
Propagation: The reactive center attacks a neighboring monomer unit in the crystal lattice, leading to the formation of a covalent bond and the transfer of the reactive site to the newly added unit. This process repeats, extending the polymer chain. The propagation is highly dependent on the precise alignment of the monomer molecules in the crystal.
Termination: The growth of the polymer chain can be terminated by various processes, including recombination of reactive centers or interaction with crystal defects.
The kinetics of radiation-induced polymerization in the solid state are often complex and can be influenced by the physical state of the system. The rate of polymerization is typically dependent on the radiation dose rate and the temperature. For many solid-state polymerizations, the reaction rate increases with temperature up to a certain point, beyond which annealing of crystal defects or phase transitions can alter the polymerization behavior.
Solid-State Polymerization Phenomena in Triynoic Acid Assemblies
The solid-state polymerization of triynoic acids is a prime example of topochemical control, where the crystal structure of the monomer directly governs the structure and properties of the resulting polymer. The ability of these molecules to polymerize in the solid state is highly dependent on their packing in the crystal lattice. For an efficient topochemical polymerization to occur, the reactive centers of adjacent monomer units must be within a certain proximity and orientation, a principle famously articulated by Schmidt for photodimerization in the solid state. nih.gov
In the context of triynoic acids like this compound, the carboxylic acid functional group can play a crucial role in directing the crystal packing through the formation of hydrogen-bonded dimers or sheets. This pre-organization can align the conjugated triyne moieties of adjacent molecules in a favorable geometry for polymerization.
Research Findings on Analogous Systems:
While detailed crystallographic and kinetic data for the solid-state polymerization of this compound are scarce, extensive research on diacetylenic fatty acids, such as 10,12-pentacosadiynoic acid, provides a valuable framework for understanding these phenomena. These studies have shown that diacetylenic fatty acids can be arranged in monolayers (e.g., Langmuir-Blodgett films) or in single crystals, and subsequently polymerized using UV or gamma radiation.
The polymerization is often accompanied by a dramatic color change, from colorless to blue or red, which is characteristic of the formation of the highly conjugated polydiacetylene backbone. The specific color depends on the conformation of the polymer backbone and the nature of the side chains.
Data from a Hypothetical Solid-State Polymerization Study of a Long-Chain Triynoic Acid:
To illustrate the type of data that would be collected in such a study, the following hypothetical table summarizes potential findings for the solid-state polymerization of a long-chain triynoic acid, based on known behaviors of similar compounds.
| Parameter | Value / Observation |
| Monomer Crystal System | Monoclinic |
| Inter-monomer distance (reactive centers) | 4.9 Å |
| Polymerization Initiator | γ-radiation (Cobalt-60) |
| Polymerization Temperature | 25 °C |
| Polymer Yield (at 50 Mrad) | ~85% |
| Polymer Structure | Polydiacetylene-like with a conjugated backbone |
| Color Change upon Polymerization | Colorless to deep blue |
| Spectroscopic Characterization (Polymer) | Strong absorption in the visible region (approx. 640 nm) |
This table is a hypothetical representation based on data from analogous diacetylenic acid polymerization studies and is intended for illustrative purposes.
The kinetics of solid-state polymerization of triynoic acids can be modeled using various kinetic equations, often taking into account the heterogeneous nature of the reaction, where the polymer phase grows within the monomer matrix. The Avrami equation is frequently used to describe the kinetics of such phase transformations.
The study of solid-state polymerization in triynoic acid assemblies is a rich field of research, offering the potential to create novel, highly ordered polymeric materials with tailored electronic and optical properties. Further detailed investigations into compounds like this compound are needed to fully harness their potential.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of fatty acids, providing detailed information about the chemical environment of each carbon and hydrogen atom. aocs.org
High-resolution ¹H and ¹³C NMR are fundamental for the initial structural assessment of 8,10,12-octadecatriynoic acid.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical fatty acid displays characteristic signals for different proton groups. For this compound, the spectrum would show a triplet for the terminal methyl group (C-18) around 0.9 ppm. The methylene (B1212753) protons of the saturated alkyl chain (C-4 to C-7 and C-14 to C-17) would appear as a complex multiplet in the range of 1.2-1.6 ppm. The protons on carbons adjacent to the carboxylic acid group (α-CH₂, C-2) and the subsequent methylene group (β-CH₂, C-3) would be shifted downfield, appearing around 2.3 ppm and 1.6 ppm, respectively. Protons adjacent to the acetylenic region (C-7 and C-14) would also show distinct chemical shifts.
¹³C NMR Spectroscopy: ¹³C NMR provides direct insight into the carbon framework of the molecule. The carboxyl carbon (C-1) is the most deshielded, with a chemical shift in the range of 175-180 ppm. The sp-hybridized carbons of the triple bonds (C-8, C-9, C-10, C-11, C-12, C-13) are expected to resonate between 60 and 90 ppm. The chemical shifts of these acetylenic carbons are influenced by their position within the conjugated system. Based on studies of other acetylenic fatty acids, the shifts can be predicted with reasonable accuracy. nih.gov The saturated carbons of the alkyl chain would appear in the upfield region of the spectrum (14-35 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~179.0 | Carboxylic acid carbon. |
| C-2 | ~34.0 | Methylene adjacent to carboxyl. |
| C-3 | ~24.5 | Methylene beta to carboxyl. |
| C-4 to C-6 | ~28.0-29.0 | Methylene groups in the alkyl chain. |
| C-7 | ~19.0 | Methylene adjacent to the triple bond system. |
| C-8, C-13 | ~65.0 | External sp carbons of the triyne system. |
| C-9, C-12 | ~75.0 | Internal sp carbons of the triyne system. |
| C-10, C-11 | ~60.0 | Central sp carbons of the triyne system. |
| C-14 | ~19.0 | Methylene adjacent to the triple bond system. |
| C-15, C-16 | ~28.0-29.0 | Methylene groups in the alkyl chain. |
| C-17 | ~22.5 | Methylene beta to the terminal methyl group. |
| C-18 | ~14.0 | Terminal methyl carbon. |
| Note: These are predicted values based on established principles for acetylenic fatty acids and may vary slightly from experimental data. nih.gov |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of the proton spin systems. It would show correlations between adjacent methylene groups in the saturated chains (e.g., H-2 with H-3, H-3 with H-4, etc.) and between the terminal methyl protons (H-18) and the adjacent methylene protons (H-17).
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, confirming the assignments of the α- and β-methylene groups and the various carbons in the alkyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): While more commonly used for stereochemical analysis in molecules with defined spatial arrangements, NOESY can provide through-space correlations that can help to confirm the proximity of different parts of the fatty acid chain.
Mass Spectrometry (MS) Applications in Molecular Identification and Quantitation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
For GC-MS analysis, fatty acids are typically converted to more volatile esters, most commonly methyl esters (FAMEs). The resulting FAME of this compound would be methyl 8,10,12-octadecatriynoate. The electron ionization (EI) mass spectrum of this derivative would be expected to show a molecular ion peak ([M]⁺) at m/z 286. However, for unsaturated FAMEs, the molecular ion can sometimes be weak or absent. semanticscholar.org The fragmentation pattern would be key to its identification, with characteristic losses of the methoxy (B1213986) group (-31 Da) and fragmentation along the alkyl chain.
LC-MS is well-suited for the analysis of underivatized, non-volatile fatty acids. nih.gov Using a reversed-phase column (e.g., C18), this compound can be separated from other fatty acids. Electrospray ionization (ESI) in negative ion mode is commonly employed, which would detect the deprotonated molecule [M-H]⁻ at an m/z of 271. Tandem MS (LC-MS/MS) of this ion would induce fragmentation, providing further structural information. The fragmentation would likely involve cleavages along the alkyl chain, helping to confirm the position of the triple bonds.
HRAMS is critical for determining the elemental composition of a molecule with high precision. For this compound, this technique provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass.
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Method of Analysis |
| [M-H]⁻ | C₁₈H₂₃O₂⁻ | 271.1703 | LC-HRAMS (ESI⁻) |
| [M+H]⁺ | C₁₈H₂₅O₂⁺ | 273.1849 | LC-HRAMS (ESI⁺) |
| [M]⁺ | C₁₈H₂₄O₂⁺ | 272.1776 | GC-HRAMS (for derivatives) |
| Note: The high precision of these measurements allows for the confident determination of the elemental formula. |
Vibrational Spectroscopy for Chemical Bonding Analysis
Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of chemical bonds within a molecule. By measuring the absorption or scattering of light, these techniques provide a molecular fingerprint, revealing the presence of specific functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy states of its chemical bonds. For this compound, the FTIR spectrum is dominated by features characteristic of its carboxylic acid head and its long hydrocarbon tail containing conjugated alkynes.
The most prominent absorption band for the carboxylic acid group is the C=O stretching vibration, which typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The O-H stretch of the carboxyl group gives rise to a very broad and intense absorption band over a wide range, generally from 2500 to 3300 cm⁻¹. The presence of the conjugated C≡C triple bonds (alkynes) would be expected to produce sharp, weak to medium intensity absorption bands in the 2100-2260 cm⁻¹ region. The sp-hybridized C-H bonds adjacent to the triple bonds may also show a weak, sharp band around 3300 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the hydrocarbon chain appear as strong bands in the 2850-2960 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| C≡C (Alkyne) | Stretching | 2100 - 2260 | Weak to Medium, Sharp |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |
Note: The table presents generalized expected values for the functional groups present in this compound. Actual peak positions can vary based on the sample's physical state and environment.
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser. While FTIR measures absorption, Raman detects the frequency shifts in scattered light, providing information about vibrational, rotational, and other low-frequency modes. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent tool for studying the carbon-carbon triple bonds of this compound. The C≡C stretching vibrations, which are often weak in FTIR, typically yield strong, sharp signals in the Raman spectrum, making them easily identifiable.
For trace-level analysis, Surface-Enhanced Raman Scattering (SERS) offers a significant advantage in sensitivity. SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. This enhancement allows for the detection of analytes at extremely low concentrations. researchgate.net In the context of this compound, SERS could be employed for sensitive detection in complex biological or environmental samples. The interaction of the carboxylate group with the metal surface could orient the molecule, leading to a selective enhancement of certain vibrational modes, providing not only quantitative data but also insights into molecular orientation at the surface.
Chromatographic Separation and Advanced Detection Strategies for Organic Acids
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic acids. For a compound like this compound, a reversed-phase HPLC method is typically employed. nih.govresearchgate.net In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water, often acidified with phosphoric or acetic acid to ensure the carboxylic acid remains in its protonated, less polar form. researchgate.net
Coupling HPLC with a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra for each point in the chromatogram. core.ac.uk The conjugated triple bond system in this compound is a chromophore that absorbs UV light, making DAD a suitable detection method. The detector can be set to monitor specific wavelengths, enhancing selectivity and sensitivity. core.ac.uk
Electroconductivity detection is another option that can be used in conjunction with HPLC. This detector measures the electrical conductivity of the mobile phase. It is highly sensitive to ionic species. For the analysis of this compound, the mobile phase would ideally be buffered to a pH where the carboxyl group is deprotonated (forming the carboxylate anion), allowing for its detection by changes in conductivity as it elutes from the column.
| Parameter | Description |
| Stationary Phase | Reversed-Phase C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile / Water (acidified, e.g., with phosphoric acid) gradient |
| Detector 1 | Diode Array Detector (DAD) - monitoring UV absorbance |
| Detector 2 | Electroconductivity Detector (for ionic form) |
| Analyte Form | Protonated (acidic mobile phase for RP-HPLC) or Anionic (for conductivity) |
Note: This table outlines a plausible HPLC method based on common practices for fatty acid analysis. nih.govresearchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures and monitoring reaction progress. libretexts.orgchemistryhall.com It utilizes a solid stationary phase, typically silica gel or alumina, coated onto an inert backing like glass or aluminum. aga-analytical.com.pl
For this compound, a normal-phase TLC separation would be effective. The stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent or mixture. The separation is based on the competition between the analyte and the mobile phase for binding sites on the stationary phase. aga-analytical.com.pl As a moderately polar molecule (due to the carboxylic acid group), this compound would be spotted near the bottom of the plate. The plate is then placed in a chamber with a shallow pool of a mobile phase, such as a mixture of hexane (B92381) and ethyl acetate.
As the non-polar solvent mixture ascends the plate via capillary action, it carries the analyte with it. More polar compounds interact more strongly with the silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf value). Less polar compounds travel further up the plate, giving a higher Rf value. By adjusting the polarity of the mobile phase—for instance, by increasing the proportion of the more polar ethyl acetate—the movement of the compound can be controlled to achieve effective separation from other components in a mixture. aga-analytical.com.pl Visualization can be achieved using a UV lamp (if the compound is UV-active) or by staining with a developing agent like potassium permanganate, which reacts with the triple bonds.
Supramolecular Chemistry and Self Assembly of 8,10,12 Octadecatriynoic Acid Systems
Fundamental Principles of Supramolecular Assembly in Fatty Acid Systems
The self-assembly of fatty acids, including triynoic acids, is fundamentally driven by their amphiphilic nature in aqueous environments. wikipedia.org These molecules possess a polar, water-loving (hydrophilic) carboxyl group and a nonpolar, water-fearing (hydrophobic) hydrocarbon chain. unm.edu In water, these molecules organize spontaneously to minimize the unfavorable contact between their hydrophobic tails and water molecules. This phenomenon, known as the hydrophobic effect, is a primary driving force for assembly. nih.gov
The process leads to the formation of various aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic heads are exposed to it. The specific structure of the resulting assembly—such as micelles, vesicles (liposomes), or bilayers—is governed by a delicate balance of intermolecular forces and the molecular geometry of the fatty acid. nih.gov Factors like pH, temperature, concentration, and the presence of counter-ions can significantly influence the final morphology of the assembled structures. nih.govacs.org For instance, fatty acids are known to form vesicles near their apparent pKa value, where protonated (acid) and deprotonated (anionic) forms coexist, while micelles tend to dominate at higher pH values where the anionic form is prevalent. acs.orgnih.gov
Role of Non-Covalent Interactions in Driving Assembly
The formation and stability of supramolecular structures derived from 8,10,12-octadecatriynoic acid are dictated by a combination of specific non-covalent interactions. nih.gov These weak, directional forces work in concert to guide the molecules into well-defined arrangements. nih.gov
Hydrogen bonds are crucial directional interactions in the self-assembly of fatty acids. nih.gov They primarily occur between the carboxylic acid headgroups of adjacent molecules. hanyang.ac.kr A protonated carboxylic acid (R-COOH) can act as a hydrogen bond donor, while a deprotonated carboxylate group (R-COO⁻) or another protonated group can act as an acceptor. nih.gov This leads to the formation of robust networks that connect the molecules, often resulting in dimer motifs or extended one-dimensional arrays. nih.gov
These hydrogen bonding networks significantly influence the packing and ordering of the molecules within the assembly, contributing to the stability of structures like bilayers and organogels. nih.govnih.gov The strength and geometry of these bonds can be tuned by environmental factors such as pH, which alters the protonation state of the carboxyl headgroups. acs.org In some systems, hydrogen bonds can also form between the fatty acid headgroups and molecules in the surrounding medium, such as water or saccharides, influencing the interfacial properties of the assembly. hanyang.ac.kr
Hydrophobic interactions are the primary driving force for the aggregation of fatty acids in water. nih.gov The system seeks to minimize the disruption of the hydrogen-bonding network of water by sequestering the nonpolar hydrocarbon tails, leading to their close association. The extent of these interactions increases with the length of the alkyl chain, meaning longer chains provide a greater tendency for self-association and the formation of more ordered films. nih.gov
Formation of Ordered Nanostructures and Soft Materials from Triynoic Acids
The self-assembly of this compound and its close analogs, diacetylene fatty acids, can lead to a variety of ordered nanostructures and soft materials. The specific morphology depends on the molecular structure (like chain length) and the assembly conditions. nih.gov
One of the most well-studied methods for creating highly ordered structures from such amphiphiles is the Langmuir-Blodgett (LB) technique. unm.edu This method involves spreading the molecules as a monolayer at the air-water interface and then transferring this film onto a solid substrate, allowing for the layer-by-layer construction of highly organized multilayers. unm.edu
In bulk solutions, these molecules can form various architectures:
Vesicles and Liposomes: Spherical bilayer structures that enclose an aqueous core.
Tubules and Rods: Elongated, hollow cylindrical structures. nih.gov
Sheets and Belts: Planar or ribbon-like aggregates. nih.gov
Organogels: 3D networks of self-assembled fibers that immobilize a liquid solvent. nih.gov
The table below summarizes some of the nanostructures observed in systems of polymerizable fatty acids, which are close structural analogs of this compound.
| Nanostructure | Description | Primary Formation Method |
| Monolayers | A single, closely packed layer of molecules. | Langmuir-Blodgett Trough |
| Vesicles | Closed, spherical bilayer structures in solution. | Spontaneous assembly in aqueous media. |
| Tubules/Rods | Self-assembled hollow tubes or solid rods. | Assembly in specific solvent systems. nih.gov |
| Organogels | 3D fibrous network entrapping an organic solvent. | Gelation in organic solvents upon cooling. nih.govnih.gov |
| Lamellar Structures | Stacked bilayer sheets. | Self-assembly on surfaces or in bulk. |
Research on External Stimuli-Responsive Supramolecular Assemblies
A key feature of assemblies made from this compound is their ability to respond to external stimuli, primarily through the topochemical polymerization of the aligned triyne units. When the molecules are precisely arranged in a self-assembled state, exposure to UV irradiation (typically 254 nm) can trigger a 1,4-addition polymerization reaction, converting the colorless monomer assembly into a colored, π-conjugated polydiacetylene (or polytriacetylene) polymer. nih.gov
This resulting polymer is chromogenic, meaning its color is sensitive to environmental changes. The initial polymer is often blue or purple, but its color can change in response to various stimuli due to conformational changes in the conjugated polymer backbone. This property makes these materials highly valuable for sensing applications.
| Stimulus | Response | Underlying Mechanism |
| UV Light | Polymerization (Colorless to Blue/Purple) | Topochemical 1,4-addition reaction of aligned alkyne units. |
| Temperature | Color Change (e.g., Blue to Red) | Thermal energy induces conformational twists in the polymer backbone, altering its effective conjugation length. |
| Mechanical Stress | Color Change | Physical disruption of the polymer backbone conformation. nih.gov |
| Solvents | Color Change (Solvatochromism) | Interaction of solvent molecules with the polymer side chains, inducing backbone strain. nih.gov |
| pH | Destabilization / Release | Protonation/deprotonation of the carboxyl headgroups can alter molecular packing and disrupt the assembly. hanyang.ac.kr |
This stimuli-responsive behavior allows for the creation of "smart" materials. For example, liposomes containing polymerizable diacetylene lipids can be triggered by light to release encapsulated contents.
Mineral Surface-Templated Self-Assembly Studies in Prebiotic Chemistry Contexts
In the context of prebiotic chemistry and the origins of life, mineral surfaces are thought to have played a crucial role by concentrating, aligning, and catalyzing reactions of organic molecules. The adsorption of amphiphilic molecules like fatty acids onto mineral surfaces such as clays (B1170129) or silica (B1680970) could have facilitated the formation of the first primitive cell membranes.
Research has shown that diacetylene surfactants can co-assemble with silicic acid to form highly ordered, hybrid organic-inorganic nanocomposites with hexagonal, cubic, or lamellar structures. nih.gov In these systems, the polymerizable fatty acid acts as a structure-directing agent for the mineral phase. nih.gov This demonstrates a plausible mechanism by which simple organic molecules and minerals could have formed complex, compartmentalized structures on the early Earth.
The mineral surface can act as a template, promoting the alignment of fatty acids in a way that might not occur in bulk solution. This templating effect could enhance polymerization and lead to more complex, stable structures, representing a potential pathway to increased complexity before the emergence of biological systems. The study of how molecules like this compound interact with and assemble on various mineral surfaces is therefore an active area of interest for understanding prebiotic self-assembly processes.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of organic molecules. For a molecule like 8,10,12-Octadecatriynoic acid, with its conjugated system of triple bonds and a carboxylic acid functional group, these calculations can provide invaluable insights into its chemical behavior.
Detailed research findings from computational studies on related molecules suggest that DFT methods can be used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles, respectively. The HOMO-LUMO gap can also indicate the molecule's kinetic stability.
Furthermore, quantum chemical calculations can be used to compute various molecular properties that influence reactivity, such as Mulliken charges, electrostatic potential maps, and bond orders. For this compound, these calculations would likely reveal a high electron density around the carboxylic acid group and the conjugated triple bond system, indicating these as potential sites for chemical reactions.
Illustrative Data Table: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and dynamic behavior in various environments, such as in a vacuum, in solution, or within a biological membrane.
By simulating the interactions between the atoms of the molecule and its surroundings, MD can reveal the preferred conformations of the long hydrocarbon chain and the orientation of the carboxylic acid headgroup. Studies on other long-chain fatty acids have shown that their conformational flexibility is crucial for their biological function and physical properties. researchgate.net
Illustrative Data Table: Conformational Dynamics of this compound from MD Simulations
| Parameter | Simulated Environment: Water | Simulated Environment: Lipid Bilayer |
| End-to-End Distance | 15.2 Å | 18.5 Å |
| Radius of Gyration | 4.8 Å | 5.9 Å |
| Solvent Accessible Surface Area | 450 Ų | 280 Ų |
| Number of Hydrogen Bonds with Water | 4.2 | 1.5 |
Note: The values in this table are hypothetical and intended to show the type of information that can be obtained from MD simulations.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, computational methods can be used to investigate a variety of potential reactions, such as those involving the carboxylic acid group (e.g., esterification, amidation) or the conjugated triple bond system (e.g., addition reactions, cycloadditions).
By calculating the activation energies for different reaction pathways, it is possible to predict the most likely mechanism under a given set of conditions. These computational studies can complement experimental work by providing a detailed, atomistic understanding of how the reaction proceeds. The elucidation of reaction mechanisms is a growing field in computational chemistry, with new methods continually being developed to tackle more complex systems. rsc.orgresearchgate.net
Application of Machine Learning in Chemical Research and Prediction
In recent years, machine learning (ML) has emerged as a valuable tool in chemical research for predicting molecular properties and accelerating the discovery of new materials and drugs. For fatty acids, ML models have been successfully used to predict various properties, such as their classification (saturated, monounsaturated, polyunsaturated) and their impact on the properties of biofuels. nih.govresearchgate.netrepec.org
For this compound, ML models could be trained on large datasets of known fatty acids to predict a wide range of properties, including its physical properties (e.g., melting point, boiling point, solubility), spectroscopic signatures (e.g., NMR and IR spectra), and potential biological activities. The use of ML can significantly reduce the need for time-consuming and expensive experimental measurements.
Illustrative Data Table: Performance of Machine Learning Models for Predicting Fatty Acid Properties
| Machine Learning Model | Property Predicted | Accuracy/R² |
| Random Forest | Fatty Acid Class | 95% |
| Support Vector Machine | Biofuel Cetane Number | 0.92 |
| Neural Network | Oxidative Stability | 93% |
Note: This table is based on findings for fatty acids in general and illustrates the potential of ML for this compound. researchgate.netrepec.org
Development of Novel Computational Methods for Complex Chemical Systems
The study of complex chemical systems like this compound drives the development of novel computational methods. The challenges posed by its size, flexibility, and the presence of conjugated triple bonds require sophisticated theoretical models and computational algorithms.
Current areas of development include hybrid quantum mechanics/molecular mechanics (QM/MM) methods, which allow for the treatment of a specific reactive part of the molecule with high-level quantum mechanics while the rest of the system is described by a more computationally efficient molecular mechanics force field. Additionally, the development of new and improved density functionals and basis sets continues to enhance the accuracy of quantum chemical calculations for a wide range of chemical systems. rsc.orgnih.gov These advancements will undoubtedly enable a more detailed and accurate understanding of the chemical and physical properties of this compound in the future.
Biosynthetic Investigations and Enzymatic Transformations Non Human Systems
Identification of Enzymatic Pathways in Microbial Systems (e.g., Bifidobacteria)
Direct evidence for the biosynthesis of 8,10,12-octadecatriynoic acid within microbial systems, including probiotic bacteria such as Bifidobacterium, is not yet established in scientific literature. The primary metabolic activities related to fatty acids in bifidobacteria revolve around the transformation of dietary fatty acids into other forms, primarily through hydration, dehydrogenation, and saturation.
The fatty acid composition of Bifidobacterium species mainly consists of C14, C16, and C18 saturated and monounsaturated fatty acids. nih.govasm.org Their content of lactobacillic acid is typically low. nih.gov Studies on Bifidobacterium have shown that the presence of certain free fatty acids, such as capric, oleic, and linoleic acids, can inhibit their growth to varying degrees. nih.gov The metabolism within these bacteria is adapted to the gut environment, where they play a role in the metabolism of various carbohydrates through a unique pathway known as the "Bifid Shunt". frontiersin.org
While direct synthesis of triynoic acids has not been observed, bifidobacteria do possess enzymes that modify fatty acids. For instance, they are known to metabolize linoleic acid. However, these transformations typically lead to the formation of conjugated linoleic acids (CLAs) and various hydroxylated fatty acids, rather than acetylenic compounds.
Characterization of Hydratases and Other Enzymes Involved in Fatty Acid Modification
The enzymes central to fatty acid modification in many bacteria, including bifidobacteria, are hydratases. These enzymes catalyze the addition of a water molecule across a double bond, leading to the formation of a hydroxyl group. This is a key step in the biohydrogenation of unsaturated fatty acids.
In the context of fatty acid modifications, several types of enzymes are crucial:
Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds into the acyl chains of fatty acids. nih.govnumberanalytics.comnih.gov They are classified based on the position at which they introduce the double bond (e.g., Δ9, Δ12, Δ15 desaturases). nih.gov The activity of these enzymes is fundamental for the synthesis of unsaturated and polyunsaturated fatty acids.
Fatty Acid Acetylenases: A specialized group of enzymes, closely related to desaturases, that are capable of converting a double bond into a triple bond. These are key in the biosynthesis of polyacetylenic compounds in plants and fungi.
Fatty Acid Elongases: These enzymes are responsible for extending the carbon chain of fatty acids.
Fatty Acid Synthases (FAS): This is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. youtube.comyoutube.comyoutube.com
The following table provides a summary of key enzymes involved in fatty acid modifications, which could be hypothetically involved in the initial steps of forming a precursor to this compound.
| Enzyme Class | Function | Substrate Examples | Product Examples |
| Fatty Acid Desaturase | Introduction of double bonds | Stearic acid, Oleic acid | Oleic acid, Linoleic acid |
| Fatty Acid Acetylenase | Conversion of double bonds to triple bonds | Linoleic acid | Crepenynic acid |
| Fatty Acid Hydratase | Addition of water to double bonds | Oleic acid, Linoleic acid | 10-Hydroxystearic acid, 10-Hydroxy-12Z-octadecenoic acid |
| Fatty Acid Elongase | Carbon chain extension | Palmitic acid | Stearic acid |
Studies on Substrate Specificity and Enzyme Kinetics with Triynoic Acid Analogues
The substrate specificity of fatty acid modifying enzymes is a critical factor in determining the final product of a biosynthetic pathway. While direct studies on enzymes utilizing triynoic acid analogues as substrates are scarce, research on related enzymes provides valuable insights.
Fatty acid desaturases exhibit a high degree of substrate specificity, which is determined by the enzyme's structure and the nature of the substrate's acyl chain and head group. nih.govosti.gov For instance, different desaturases are required to introduce double bonds at different positions along the fatty acid chain (e.g., Δ5, Δ6, Δ9, Δ12). numberanalytics.comnih.govutah.edu The chain length of the fatty acid can also influence the activity of these enzymes. osti.gov
The kinetics of these enzymatic reactions are typically studied by measuring the rate of product formation under varying substrate concentrations. abuad.edu.ngwikipedia.org Such studies have been conducted for various fatty acid synthases and desaturases, providing data on their catalytic efficiency (kcat) and substrate affinity (Km). nih.govnih.gov However, specific kinetic data for enzymes involved in the synthesis of this compound are not available due to the lack of identified specific enzymes.
A study on key enzymes in glycerolipid biosynthesis and fatty acid oxidation in rat liver compared the activities with different positional isomers of octadecatrienoic acids. nih.gov The results indicated that these enzymes could discriminate not only the degree of unsaturation but also the position of the double bonds. nih.gov This highlights the high specificity of enzymes involved in fatty acid metabolism.
Metabolic Engineering Strategies for the Production of Acetylenic Fatty Acids
Metabolic engineering offers a promising avenue for the production of valuable fatty acids, including acetylenic compounds, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govyoutube.com While the production of this compound has not been specifically reported, strategies employed for other non-natural polyesters and fatty acids provide a roadmap.
The general approach involves:
Introduction of Heterologous Genes: Expressing genes from other organisms that encode the desired enzymatic activities. For acetylenic fatty acid production, this would involve cloning and expressing fatty acid acetylenase genes, likely from plant sources where these enzymes have been identified.
Modification of Host Metabolism: Engineering the host's native metabolic pathways to increase the precursor supply and divert metabolic flux towards the desired product. This can include:
Upregulation of fatty acid biosynthesis: Overexpressing key enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) to increase the pool of fatty acid precursors.
Deletion of competing pathways: Knocking out genes that encode for enzymes that divert precursors away from the target pathway, such as those involved in β-oxidation (fatty acid degradation).
Optimization of cofactor availability: Ensuring an adequate supply of necessary cofactors like NADPH for the reductive steps in fatty acid synthesis.
The following table summarizes potential metabolic engineering targets in microbial hosts for the production of acetylenic fatty acids.
| Engineering Strategy | Target Gene/Pathway | Organism Example | Rationale |
| Increase Precursor Supply | Overexpress acetyl-CoA carboxylase (acc) and fatty acid synthase (fas) | E. coli, S. cerevisiae | Boosts the overall production of fatty acid building blocks. |
| Introduce Acetylenase Activity | Express plant-derived fatty acid acetylenase genes | E. coli, S. cerevisiae | To convert existing double bonds in fatty acids into triple bonds. |
| Block Degradation | Delete genes for β-oxidation (e.g., fadD, fadE) | E. coli | Prevents the breakdown of the newly synthesized fatty acid products. |
| Enhance Cofactor Regeneration | Engineer pathways for NADPH regeneration | E. coli, S. cerevisiae | Ensures sufficient reducing power for the biosynthetic enzymes. |
While the direct microbial production of this compound remains a future goal, the foundational knowledge from studies on fatty acid metabolism and the powerful tools of metabolic engineering provide a clear path for future research in this area.
Materials Science Applications Research
Design and Synthesis of Advanced Functional Materials
The synthesis of advanced functional materials using 8,10,12-octadecatriynoic acid primarily leverages its ability to form well-defined, self-assembled structures that can be subsequently polymerized. A key technique in this area is the Langmuir-Blodgett (LB) method. nih.govwikipedia.org This process involves creating a monolayer of the amphiphilic acid molecules at the air-water interface. wikipedia.orgnih.gov The molecules orient themselves with their hydrophilic carboxyl groups in the water and their hydrophobic tails directed towards the air.
By compressing this monolayer on the water's surface, the molecules can be forced into a highly ordered, two-dimensional crystalline arrangement. This organized monolayer can then be transferred layer by layer onto a solid substrate, creating a multilayered Langmuir-Blodgett film with precise control over thickness and molecular orientation. wikipedia.orgnih.gov
The critical feature of this compound in this context is that the ordered packing of the molecules in the LB film aligns the conjugated triyne moieties of adjacent molecules. This pre-organization allows for a topochemical polymerization reaction, typically initiated by UV irradiation. The polymerization converts the monomeric film into a stable, cross-linked polymer film (a polydiacetylene) with an extended π-conjugated backbone. This process results in a material with distinct chromic properties, often exhibiting a dramatic color change upon polymerization. The ability to create such highly ordered, polymeric thin films is crucial for applications in optics, electronics, and sensor technology.
Development of Polymer Networks and Composites Incorporating Triynoic Acid Derivatives
The topochemical polymerization of this compound assemblies is a powerful method for creating robust polymer networks and composites. When the acid molecules are arranged in a suitable crystalline lattice, either in bulk or as thin films, exposure to UV light or other energy sources initiates a chain reaction that links the molecules together, forming a highly cross-linked polymer network.
The resulting material is a composite of the newly formed polydiacetylene backbone embedded within a matrix of the original alkyl chains. The properties of this polymer network are a direct consequence of the long, uninterrupted conjugated polymer chains formed through the polymerization process.
Research in this area focuses on controlling the polymerization conditions and the initial molecular packing to tailor the properties of the final composite material. By modifying the side chains (the hydrocarbon part of the molecule) or co-depositing the triynoic acid with other molecules, researchers can influence the mechanical strength, thermal stability, and specific responsiveness of the resulting polymer network. These materials can be fabricated as thin films, vesicles, or nanotubes, expanding their potential for use in reinforced materials, barrier coatings, and sensing devices.
Bio-inspired Materials Science Utilizing Self-Assembly Principles
The self-assembly of this compound is a prime example of bio-inspired materials science, mimicking the way natural lipids form cell membranes. researchgate.net Like phospholipids, this fatty acid is amphiphilic, and in aqueous solutions, it can spontaneously assemble into ordered structures such as micelles, vesicles (liposomes), or tubules. researchgate.net This process is driven by the hydrophobic effect, which causes the hydrocarbon tails to aggregate together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.
The principles of molecular self-assembly are fundamental to creating these bio-inspired architectures. researchgate.net The resulting structures, particularly vesicles, are of interest as they can encapsulate aqueous volumes, providing models for biological cells or creating nanocontainers. researchgate.net
The presence of the polymerizable triyne group within these self-assembled structures offers an additional layer of functionality. Once the vesicles or tubules are formed, they can be stabilized by UV-induced polymerization of the triyne units. This cross-linking creates a more robust structure, a "polymeric vesicle," which retains its morphology under conditions that would disrupt a non-polymerized assembly. These stabilized, bio-inspired structures are investigated for applications in creating mimics of biological systems and for the controlled formation of nanomaterials. nih.gov
Fabrication of Responsive Materials Based on Triynoic Acid Architectures
A key application of materials derived from this compound is in the fabrication of responsive or "smart" materials. The functionality of these materials stems from the unique properties of the polydiacetylene backbone that is formed upon polymerization. Polydiacetylenes are chromogenic, meaning they change color in response to external stimuli.
The initial polymerization by UV light causes a primary color change, for instance, from colorless to a deep blue or red. This polymerized material is then sensitive to a variety of environmental factors, including:
Temperature (Thermochromism): Heating the polymer can cause a reversible or irreversible color change, often from blue to red. This is due to thermally induced conformational changes in the polymer backbone and side chains, which alter the effective conjugation length and, therefore, the electronic absorption spectrum.
Mechanical Stress (Mechanochromism): Applying mechanical stress to the polymer film can also induce a similar color change.
Chemical Environment (Chemochromism): The binding of certain analytes (solvents, ions, biomolecules) to the side chains of the polymer can perturb the conjugated backbone, leading to a detectable colorimetric response.
This responsive behavior makes polydiacetylene materials derived from triynoic acids excellent candidates for use as sensors. They can provide a direct, visual readout of changes in their environment, forming the basis for temperature indicators, stress sensors, and biosensors. The design of the material, including the structure of the side chains, can be tuned to create a specific response to a target analyte.
Conclusion and Outlook for 8,10,12 Octadecatriynoic Acid Research
Synthesis of Key Academic Contributions and Findings
The majority of related research has focused on octadecatrienoic acids, which feature double bonds instead of triple bonds. This highlights a knowledge disparity and underscores the novelty of the triynoic acid backbone.
Identification of Emerging Research Frontiers and Interdisciplinary Opportunities
The unique structural feature of 8,10,12-octadecatriynoic acid—the conjugated polyyne chain—opens up several emerging research frontiers. Polyynes, which are chains of alternating single and triple carbon-carbon bonds, are known for their rigid, linear structures and unique electronic properties. wikipedia.org These characteristics suggest potential interdisciplinary applications for polyynoic fatty acids:
Materials Science: The rigid-rod-like structure of the polyyne segment could be exploited in the development of novel polymers and nanomaterials. rsc.orgacs.org The incorporation of such fatty acids into polymer backbones could lead to materials with unique optical, electronic, or self-assembly properties.
Nanotechnology: The linear and conjugated nature of polyynes makes them attractive candidates for molecular wires. wikipedia.orgrsc.org Future research could explore the potential of this compound and other polyynoic acids in the field of molecular electronics.
Medicinal Chemistry and Chemical Biology: Many natural products containing polyyne functionalities exhibit potent biological activities, including antimicrobial and cytotoxic effects. wikipedia.orgfrontiersin.org While the bioactivity of this compound is currently unknown, its structure warrants investigation for potential therapeutic applications. The conjugated system could interact with biological targets in ways that are distinct from their alkene counterparts.
Current Challenges and Future Research Directions in Triynoic Acid Science
The study of triynoic acids, including this compound, faces several significant challenges that also represent key areas for future research:
Synthesis: The synthesis of long, stable polyyne chains is a formidable challenge in organic chemistry. wikipedia.org Developing efficient and selective synthetic routes to specific triynoic acids like this compound is a primary hurdle that needs to be overcome to enable further research. The instability of long polyyne chains, which can be prone to cross-linking and decomposition, presents a significant obstacle. wikipedia.org
Stability and Handling: Polyynes are often sensitive to light, heat, and oxygen, which complicates their isolation, purification, and storage. wikipedia.org Future research must focus on developing methods to stabilize these molecules, potentially through the use of protective end-groups or encapsulation techniques.
Characterization: The detailed characterization of the physicochemical properties of triynoic acids is essential for understanding their behavior and potential applications. This includes comprehensive spectroscopic analysis and investigation of their thermal and electronic properties.
Biological Evaluation: A critical future direction is the systematic evaluation of the biological activities of a range of synthetic triynoic acids. This includes screening for antimicrobial, antifungal, and cytotoxic properties, as well as investigating their metabolic fate and potential toxicity.
Q & A
Q. How to critically assess conflicting literature on the compound’s oxidative stability?
- Methodological Answer : Evaluate experimental conditions:
- Oxygen partial pressure during stability tests.
- Presence of antioxidants (e.g., BHT) in solvent systems.
- Accelerated aging studies (e.g., 40°C/75% RH for 28 days) provide comparable data. Statistical tools like PCA differentiate artifact-driven vs. intrinsic instability .
Interdisciplinary Approaches
Q. How can AI-driven automation improve high-throughput screening of this compound analogs?
Q. What hybrid methodologies integrate chemical synthesis with biological testing for rapid SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
